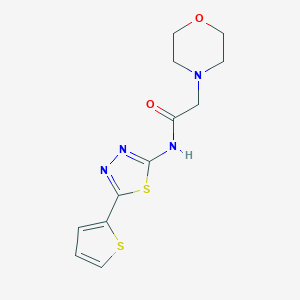![molecular formula C13H17N5O B292044 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B292044.png)
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a morpholine ring fused to a triazoloquinazoline core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product . The reaction conditions often include hydrogenation on palladium/carbon (Pd/C) to remove protecting groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using Pd/C is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline core.
Applications De Recherche Scientifique
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar triazolo core but differ in the fused ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring instead of a quinazoline ring.
Uniqueness
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline is unique due to its specific ring fusion and the presence of a morpholine moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H17N5O |
|---|---|
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)morpholine |
InChI |
InChI=1S/C13H17N5O/c1-2-4-11-10(3-1)12(17-5-7-19-8-6-17)18-13(16-11)14-9-15-18/h9H,1-8H2 |
Clé InChI |
OWEVBHITWQGZKS-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4 |
SMILES canonique |
C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291961.png)
![Methyl 3-[2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B291963.png)
![6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291964.png)
![3,5-dimethyl-11-phenyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291965.png)
![11-(4-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291966.png)
![8,10-Dimethyl-4-(2-methylphenyl)-1,3-dihydropyrido[2,3]thieno[2,4-d][1,4]diazepine-2,5-dione](/img/structure/B291967.png)
![2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B291970.png)
![2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine](/img/structure/B291971.png)
![7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B291972.png)
![N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291976.png)
![N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B291977.png)
![11-(4-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291978.png)
![11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291981.png)

